N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide
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Overview
Description
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is a synthetic organic compound that belongs to the benzothiazole family This compound is characterized by the presence of a benzothiazole ring substituted with a chlorine atom and a methyl group, as well as a nitrobenzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Chlorination and Methylation: The benzothiazole ring is then chlorinated and methylated using appropriate reagents such as thionyl chloride and methyl iodide.
Nitration: The nitro group is introduced into the benzamide moiety through nitration using concentrated nitric acid and sulfuric acid.
Coupling Reaction: Finally, the benzothiazole derivative is coupled with the nitrobenzamide under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic medium.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as dyes or polymers.
Mechanism of Action
The mechanism of action of N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-chlorobenzamide
- N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-aminobenzamide
- N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-hydroxybenzamide
Uniqueness
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide is unique due to the presence of both a nitro group and a benzothiazole ring, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various research applications, distinguishing it from other similar compounds.
Properties
IUPAC Name |
N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O3S/c1-8-5-6-11(16)13-12(8)17-15(23-13)18-14(20)9-3-2-4-10(7-9)19(21)22/h2-7H,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKKUYDWDMOPEMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Cl)SC(=N2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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